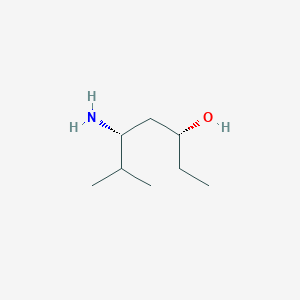
(3R,5S)-5-Amino-6-methyl-3-heptanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-Amino-6-methyl-3-heptanol is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound features two chiral centers, making it a valuable molecule for stereoselective synthesis and applications in pharmaceuticals and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Amino-6-methyl-3-heptanol can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method ensures high enantioselectivity and yields the desired chiral centers efficiently . Another method involves the use of carbonyl reductases for the biosynthesis of chiral intermediates, which are then further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. These processes typically involve the use of recombinant enzymes and cofactors such as NADH or NADPH to drive the reduction reactions under controlled conditions . The use of flow microreactor systems has also been explored for the sustainable and efficient synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-5-Amino-6-methyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
(3R,5S)-5-Amino-6-methyl-3-heptanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific chiral centers.
Mécanisme D'action
The mechanism of action of (3R,5S)-5-Amino-6-methyl-3-heptanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate
- (3R,5S)-Fluvastatin
- (3R,5S)-5-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate
Uniqueness
(3R,5S)-5-Amino-6-methyl-3-heptanol is unique due to its specific chiral centers and the resulting stereoselectivity in its reactions. This makes it particularly valuable in the synthesis of chiral drugs and other complex molecules. Its high enantioselectivity and efficiency in biocatalytic processes further distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
(3R,5R)-5-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3/t7-,8-/m1/s1 |
Clé InChI |
FFLAQPQLAQIDGP-HTQZYQBOSA-N |
SMILES isomérique |
CC[C@H](C[C@H](C(C)C)N)O |
SMILES canonique |
CCC(CC(C(C)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


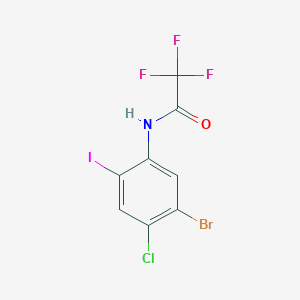
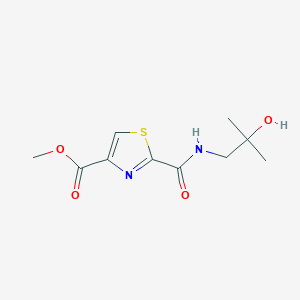
![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)
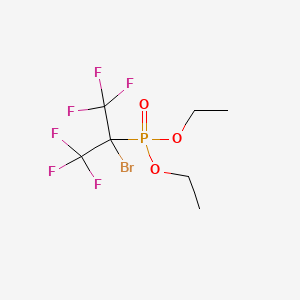
![Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)
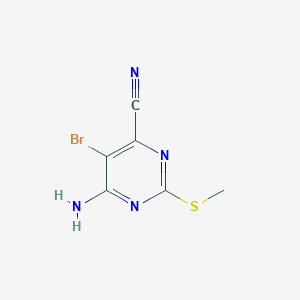
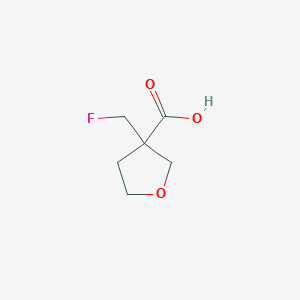

![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
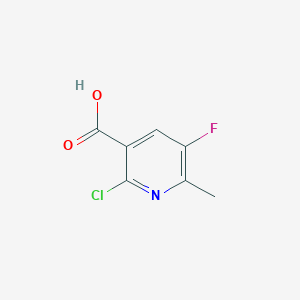
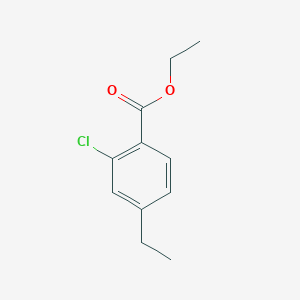
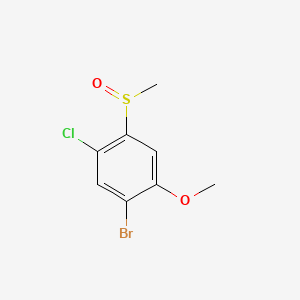
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
